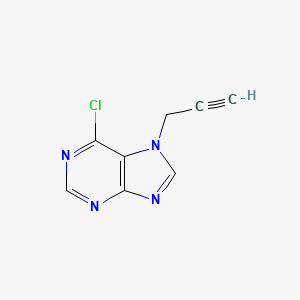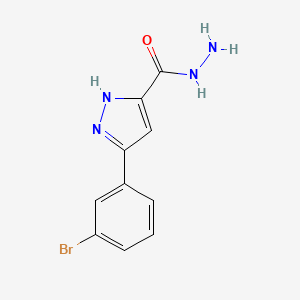
6-chloro-7-(prop-2-yn-1-yl)-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-7-(prop-2-yn-1-yl)-7H-purine is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
科学的研究の応用
6-chloro-7-(prop-2-yn-1-yl)-7H-purine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
The primary target of 6-chloro-7-(prop-2-yn-1-yl)-7H-purine is Toll-like receptor 7 (TLR7) . TLR7 is a part of the innate immune system and plays a crucial role in the recognition of single-stranded RNA in endosomes, which is a common feature of viral genomes .
Mode of Action
As a TLR7 agonist, this compound interacts with its target to stimulate an immune response . This interaction leads to the activation of immune cells, including natural killer (NK) cells and T cells, which are key players in the eradication of tumor cells .
Biochemical Pathways
The activation of TLR7 triggers a cascade of events in the immune response pathway. It leads to the maturation of antigen-presenting cells (APCs), such as dendritic cells (DCs), which capture and process tumor-associated antigens (TAAs). These antigens are then presented on the cell surface in complex with major histocompatibility complex (MHC) molecules, stimulating T cells .
Result of Action
The activation of TLR7 by this compound can lead to a robust immune response against tumor cells. This includes the activation of CD8+ cytotoxic T lymphocytes (CTLs), which can recognize and eliminate tumor cells .
生化学分析
Biochemical Properties
, is a part of its structure. A large number of pyrimidine derivatives have been reported to exhibit a variety of biological activities .
Molecular Mechanism
The molecular mechanism of action of 6-chloro-7-(prop-2-yn-1-yl)-7H-purine is not well-defined. It’s known that pyrimidine derivatives can exhibit a variety of biological activities, including antibacterial, antiviral, antioxidant, anti-proliferative, anti-inflammatory, antiplasmodial and anticancer effects
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-(prop-2-yn-1-yl)-7H-purine typically involves the alkylation of 6-chloropurine with propargyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The mixture is usually heated to facilitate the reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
6-chloro-7-(prop-2-yn-1-yl)-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Addition Reactions: The alkyne group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base.
Addition Reactions: Electrophiles such as halogens or hydrogen halides are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted purines depending on the nucleophile used.
Addition Reactions: Products include halogenated or hydrogenated derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
類似化合物との比較
Similar Compounds
6-chloropurine: A precursor in the synthesis of 6-chloro-7-(prop-2-yn-1-yl)-7H-purine.
7-alkylpurines: Compounds with similar structures but different alkyl groups.
Purine analogs: Compounds with modifications on the purine ring, such as 6-thiopurine or 8-azapurine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
IUPAC Name |
6-chloro-7-prop-2-ynylpurine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4/c1-2-3-13-5-12-8-6(13)7(9)10-4-11-8/h1,4-5H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJHOQBTBKZHTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=NC2=C1C(=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354156-57-3 |
Source


|
| Record name | 6-chloro-7-(prop-2-yn-1-yl)-7H-purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


